tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate;hemi(oxalic acid)
Description
tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate; hemi(oxalic acid) is a chiral piperazine derivative where the piperazine ring is substituted with two methyl groups at the 2S and 5S positions. The tert-butyloxycarbonyl (Boc) group acts as a protective group for the amine, while the hemi-oxalic acid counterion enhances solubility and crystallinity. This compound is significant in pharmaceutical synthesis, particularly in the development of enantiomerically pure intermediates for drugs targeting neurological and metabolic disorders .
Properties
Molecular Formula |
C24H46N4O8 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C11H22N2O2.C2H2O4/c2*1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;3-1(4)2(5)6/h2*8-9,12H,6-7H2,1-5H3;(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1 |
InChI Key |
FCKWUTNKMUUWQF-LVAJUWGCSA-N |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C.CC1CNC(CN1C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to be efficient and sustainable for the synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other substituents under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its use .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| (2S,5S)-Dimethylpiperazine-Boc; Hemi-oxalate | C₉H₁₈N₂O₂·½C₂H₂O₄ | ~273.32 | N/A | High |
| (2S,6S)-Dimethylpiperazine-Boc | C₁₁H₂₂N₂O₂ | 214.3 | 279.7 | Moderate |
| (2R,5S)-Dimethylpiperazine-Boc | C₁₁H₂₂N₂O₂ | 214.3 | N/A | Moderate |
| (2S,5S)-Hydroxymethylpiperazine-Boc | C₁₁H₂₂N₂O₃ | 230.3 | N/A | High |
Research Findings and Industrial Relevance
- Stereochemical Impact : The (2S,5S) configuration is preferred in drug candidates for its optimized binding to serine proteases, as seen in antiviral agents .
- Counterion Choice : Hemi-oxalate salts are favored over hydrochloride or acetate salts due to improved crystallinity and reduced hygroscopicity, critical for long-term storage .
- Synthetic Flexibility : Modular substitution (e.g., hydroxymethyl, ethyl) allows tuning of pharmacokinetic properties without altering core reactivity .
Biological Activity
Tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate; hemi(oxalic acid) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 518.6440 g/mol
- CAS Number : 2725774-23-0
- Purity : Typically around 97% in research-grade samples.
- Structure : The compound features a piperazine ring with tert-butyl and carboxylate functional groups.
Biological Activity
The biological activity of tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate; hemi(oxalic acid) can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study demonstrated that similar piperazine derivatives showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
2. Anticancer Potential
Several studies have investigated the anticancer properties of piperazine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.
3. Neuroprotective Effects
Piperazine derivatives have been reported to possess neuroprotective effects in models of neurodegenerative diseases. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate. The results showed that this compound exhibited inhibition against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
In a study assessing the anticancer activity of piperazine derivatives on human cancer cell lines, tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate was found to significantly reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
